2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine class, characterized by a fused tricyclic core. This structure includes a furan-2-yl group at the 2-position and a 4-methylphenyl substituent at the 7-position. These antagonists are critical in modulating adenosine-mediated signaling, which plays roles in neurological disorders (e.g., Parkinson’s disease), cancer immunotherapy, and depression . The 4-methylphenyl group at the 7-position distinguishes it from closely related derivatives, which often feature substituents like phenethyl, methoxyphenylpropyl, or piperazinyl groups.
Properties
Molecular Formula |
C17H12N6O |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
4-(furan-2-yl)-10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H12N6O/c1-11-4-6-12(7-5-11)23-16-13(9-19-23)17-20-15(14-3-2-8-24-14)21-22(17)10-18-16/h2-10H,1H3 |
InChI Key |
OBKLBQBXFGEOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furan derivatives and substituted phenylhydrazines can be reacted through a series of condensation and cyclization reactions to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the aromaticity of the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications at the 7-Position
The 7-position substituent significantly influences receptor affinity, selectivity, and pharmacokinetics. Key analogs and their structural variations include:
- Hydrophobic vs. Polar Groups : The 4-methylphenyl group in the target compound is less polar than the methoxy or hydroxyl substituents in SCH442416 and Compound 5. Hydrophobic groups like phenethyl (SCH58261) enhance blood-brain barrier permeability but may reduce receptor selectivity compared to polar derivatives .
- Linker Flexibility : Propyl or ethyl linkers (as in SCH442416 and Preladenant) improve binding pocket accommodation, whereas rigid substituents may limit conformational adaptability .
Receptor Affinity and Selectivity
A2AAR antagonism is a hallmark of this chemical class. Comparative binding profiles are summarized below:
- Impact of Substituents : Polar groups (e.g., methoxy in SCH442416) enhance both affinity and selectivity by forming hydrogen bonds with the receptor’s extracellular loop . The 4-methylphenyl group in the target compound, being less polar, may exhibit reduced affinity compared to SCH442416 but could offer improved lipophilicity for central nervous system penetration.
- Irreversible Antagonists : Derivatives with fluorosulfonyl groups (e.g., FSPTP) act as covalent A2AAR blockers, enabling prolonged receptor inhibition .
Hypothetical Profile of the Target Compound
While direct data are unavailable, structural trends suggest:
- Moderate A2AAR Affinity : The 4-methylphenyl group may yield Ki values in the 10–50 nM range, similar to SCH58261 but less potent than SCH442416.
- Therapeutic Potential: Possible applications in oncology (due to hydrophobic substituents) or neurodegenerative diseases, pending experimental validation.
Biological Activity
2-(Furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound recognized for its potential biological activities. It belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which have garnered attention for their roles as selective antagonists of adenosine receptors, particularly the A2A subtype.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N7O. Its structure features multiple heterocyclic rings that contribute to its biological activity. The presence of a furan ring and a 4-methylphenyl group enhances its pharmacological properties.
Biological Activity
Adenosine A2A Receptor Antagonism
Research indicates that compounds in this class exhibit significant antagonistic activity against adenosine A2A receptors. These receptors are implicated in various physiological functions and pathologies, including:
- Neurological Disorders : Potential applications in treating Parkinson's disease.
- Cancer : Inhibition of tumor growth through modulation of adenosine signaling pathways.
The ability of this compound to selectively inhibit these receptors suggests therapeutic potential in conditions where adenosine plays a critical role.
The mechanisms by which this compound exerts its biological effects involve:
- Receptor Interaction : Binding to and inhibiting the activity of adenosine A2A receptors.
- Cellular Pathway Modulation : Influencing apoptotic pathways and cellular proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | Lacks furan substitution | A2A receptor antagonist |
| 2-Furanyl derivatives | Contains furan but different substituents | Varies based on substitution |
| 6-Methyl derivatives | Altered methyl group position | Potentially different receptor affinities |
This table highlights how variations in structure can lead to differences in biological activity and receptor selectivity.
Case Studies and Research Findings
Recent studies have explored the anticancer properties of related compounds. For instance:
- In vitro studies demonstrated that certain pyrazolo derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis through activation of caspases and modulation of key apoptotic proteins such as p53 and Bax .
Synthesis and Development
The synthesis of this compound can be achieved through various methods that allow precise control over its structural properties. This is crucial for optimizing its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
